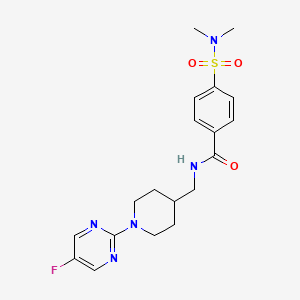![molecular formula C20H17N3O2S B2648222 8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-83-7](/img/structure/B2648222.png)
8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide is a complex organic compound that belongs to the class of thienoindoles This compound is characterized by its unique structure, which includes a thienoindole core, a methyl group at the 8th position, and a carbohydrazide group attached to a 2-methylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienoindole Core: This can be achieved through a cyclization reaction involving an appropriate alkyne and a nitrogen source, often catalyzed by transition metals such as palladium or copper.
Introduction of the Methyl Group: The methyl group at the 8th position can be introduced via a methylation reaction using reagents like methyl iodide in the presence of a base.
Attachment of the Carbohydrazide Group: The carbohydrazide group can be introduced through a condensation reaction between the thienoindole derivative and hydrazine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-N’-(2-chlorobenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
- 8-methyl-N’-(2-fluorobenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
- 8-methyl-N’-(2-nitrobenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
Uniqueness
8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzoyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-methyl-N'-(2-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-7-3-4-8-13(12)18(24)21-22-19(25)17-11-15-14-9-5-6-10-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLOSVAWGBJUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2648139.png)
![1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2648140.png)
-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2648141.png)
![1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-methylpiperidine](/img/structure/B2648142.png)
![2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B2648144.png)

![6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2648151.png)
![2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2648152.png)


![2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride](/img/structure/B2648156.png)
![2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2648157.png)
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2648158.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2648160.png)
